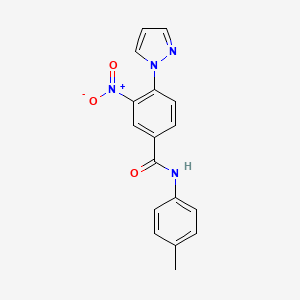

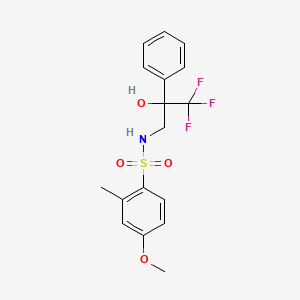

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide” is a compound that belongs to the class of chemicals known as pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Antitumor Agents

A study by Yoshida et al. (2005) focused on the synthesis and biological evaluation of benzothiazole derivatives, including similar compounds to N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, demonstrating potent antitumor activities. These compounds showed selective cytotoxicity against tumorigenic cell lines and exhibited an excellent inhibitory effect on tumor growth in vivo Yoshida et al., 2005.

Carbonic Anhydrase Inhibitors

Research by Büyükkıdan et al. (2013) synthesized metal complexes of similar compounds which possess strong carbonic anhydrase (CA) inhibitory properties. These compounds were evaluated against human carbonic anhydrase isoenzymes, showing very powerful inhibitory effects compared to control compounds Büyükkıdan et al., 2013.

Antimycobacterial Activities

Nayak et al. (2016) explored the synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. The study revealed significant antitubercular activities against Mycobacterium tuberculosis, identifying lead molecules with promising therapeutic potential Nayak et al., 2016.

Liquid Crystalline Properties

Thaker et al. (2013) investigated the synthesis, characterisation, and liquid crystalline properties of Schiff base and cinnamate central linkages involving the pyrazolone ring system, similar to this compound. The compounds exhibited mesomorphism, providing insight into the design of liquid crystal materials with enhanced thermal stability and performance Thaker et al., 2013.

Antimicrobial and Antineoplastic Activities

Daidone et al. (1998) prepared several new 4-diazopyrazole derivatives, related to the structural motif of this compound, and tested them for antiretroviral, antiproliferative, and antimicrobial activities. Although devoid of anti-HIV-1 and antimycotic activities, they were active against tumor cell lines and bacteria, showing potential for further development as anticancer and antimicrobial agents Daidone et al., 1998.

Mechanism of Action

Target of Action

The primary target of N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

The compound interacts with the RyR, leading to changes in the receptor’s function

Biochemical Pathways

The RyR is involved in various biochemical pathways, particularly those related to calcium signaling . By targeting the RyR, the compound can potentially disrupt these pathways, leading to detrimental effects on the insect’s physiology .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability

Result of Action

The compound’s action on the RyR can lead to a variety of molecular and cellular effects. For instance, it has been shown to have insecticidal activities against the diamondback moth (Plutella xylostella), with most of the compounds showing moderate to high activities at various concentrations .

Properties

IUPAC Name |

N-(4-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-12-3-6-14(7-4-12)19-17(22)13-5-8-15(16(11-13)21(23)24)20-10-2-9-18-20/h2-11H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCHURHSWUEPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)

![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)

![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)

![6-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2762487.png)

![Tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B2762490.png)

![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762492.png)

![(E)-2-benzoyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile](/img/structure/B2762497.png)